N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide
Description
N-{3-Cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS: 477709-93-6) is a synthetic carboxamide derivative with a molecular formula of C₂₁H₁₄F₂N₂O₃S and a molecular weight of 412.4 g/mol. The compound features a 3-cyano group, a 4-(4-methoxyphenyl)sulfinyl moiety, and a 2,6-difluorobenzenecarboxamide backbone .
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3S/c1-28-15-6-8-16(9-7-15)29(27)19-10-5-14(11-13(19)12-24)25-21(26)20-17(22)3-2-4-18(20)23/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZOBOQYVDXLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the methoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the core structure.
Formation of the difluorobenzenecarboxamide: This step involves the reaction of a difluorobenzene derivative with an amide-forming reagent, such as carbonyldiimidazole or a similar coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Sulfanyl Analog: N-{3-Cyano-4-[(4-Methoxyphenyl)Sulfanyl]Phenyl}-2,6-Difluorobenzenecarboxamide
Key Differences :
- Structure : The sulfanyl analog (CAS: 320421-48-5) replaces the sulfinyl (S=O) group with a sulfanyl (thioether, S–C) group, reducing polarity and oxidation state .
- Molecular Weight : Lower molecular weight (396.4 g/mol ) due to the absence of an oxygen atom.
- Implications :
- The thioether group may decrease solubility and alter pharmacokinetics compared to the sulfinyl variant.
- Reduced electronegativity could weaken hydrogen-bonding interactions with biological targets.
Benzoylurea Insecticides: N-(2,6-Difluorobenzoyl)-N'-Substituted Ureas
Key Differences:
- Core Structure : Replaces the carboxamide with a urea linkage (–NH–CO–NH–) and introduces a 3-chloro-4-(4-methoxyphenyl isobutoxy)phenyl group.
- Molecular Weight : Higher (~517.9 g/mol ) due to additional substituents.
- Activity : Benzoylureas exhibit insecticidal and acaricidal properties , targeting chitin synthesis in pests . The 2,6-difluorobenzoyl moiety in both compounds suggests shared structural motifs for target binding, though the carboxamide vs. urea linkage may direct activity toward different biological pathways.
Cannabinoid Receptor Ligand: Sch225336
Key Differences:
- Sulfur Oxidation : Features two sulfone groups (O=S=O) compared to the single sulfinyl group in the target compound.
- The target compound’s sulfinyl group may offer intermediate electronic properties between thioethers and sulfones, but its pharmacological profile remains uncharacterized in the provided evidence.
Structural and Functional Analysis Table
Discussion of Research Implications
- Sulfinyl vs. Sulfanyl : The sulfinyl group’s polarity may enhance bioavailability compared to the sulfanyl analog, though empirical data are lacking.
- Pharmacological Potential: While benzoylureas and Sch225336 highlight the versatility of 2,6-difluorophenyl and methoxyphenyl motifs in drug design, the target compound’s discontinuation suggests unresolved challenges in efficacy or toxicity .
- Synthetic Flexibility : The carboxamide backbone allows modular substitutions, enabling optimization for specific targets (e.g., kinases, GPCRs) .
Biological Activity
N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies and sources.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.38 g/mol
The compound features a cyano group, methoxy group, and difluorobenzene moiety, which are key to its biological activity.
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound. A notable study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol assessed its efficacy against a panel of cancer cell lines. The results indicated that while the compound exhibited some cytotoxic effects, its overall anticancer activity was relatively low compared to standard chemotherapeutic agents.
Summary of Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K-562 (Leukemia) | 10 | Sensitive |
| HCT-15 (Colon Cancer) | 15 | Moderate |
| SK-MEL-5 (Melanoma) | 20 | Low Sensitivity |
| A549 (Lung Cancer) | >30 | Resistant |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. This suggests a pathway that could be further explored for enhancing its therapeutic efficacy.
Other Biological Activities
Beyond anticancer properties, preliminary studies indicate that this compound may exhibit:
- Antimicrobial Activity : In vitro studies have shown potential against various bacterial strains.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures.
Study 1: Anticancer Screening
In a study published in Molecules, this compound was screened against multiple cancer cell lines. The study found that while the compound had limited effectiveness, it displayed selective toxicity towards leukemia cells, warranting further investigation into its structure-activity relationship (SAR) .
Study 2: Mechanistic Insights
A mechanistic study highlighted the compound's role in modulating apoptosis-related pathways. It was observed that treatment with this compound led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in treated cells .
Q & A
Basic Research Questions
Q. What are the key structural features of N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide, and how do they influence its reactivity and bioactivity?
- Answer : The compound contains three critical functional groups:
- Sulfinyl group : Enhances polarity and potential hydrogen-bonding interactions with biological targets, influencing binding affinity .
- Cyano group : Increases electrophilicity, enabling participation in nucleophilic substitution or cross-coupling reactions .
- 2,6-Difluorobenzamide : Fluorine atoms improve metabolic stability and modulate lipophilicity, which is critical for membrane permeability in biological assays .
- Implications : These groups collectively contribute to its reported anticancer and anti-inflammatory activities by targeting enzymes like kinases or apoptosis regulators .
Q. What synthetic routes are used for this compound, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves:
- Step 1 : Reaction of 4-methoxyphenylsulfonyl chloride with 3-amino-2,6-difluorobenzoic acid in the presence of triethylamine (TEA) at 0–5°C to form the sulfinyl intermediate .
- Step 2 : Cyanide introduction via nucleophilic substitution using NaCN or KCN under reflux in DMF .
- Optimization Strategies :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Minimizes side reactions |
| pH | 7.5–8.5 | Stabilizes intermediates |
| Solvent (Step 2) | Anhydrous DMF | Enhances CN⁻ reactivity |
| Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
- Answer :
- ¹H/¹³C NMR :
- Sulfinyl group: δ ~3.3 ppm (¹H, singlet for SO moiety) .
- Cyano group: No direct ¹H signal but confirmed via IR.
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1050 cm⁻¹ (S=O stretch) .
- HR-MS : Molecular ion peak at m/z 396.41 (C₂₁H₁₄F₂N₂O₂S) .
Advanced Research Questions
Q. How does the stereochemistry of the sulfinyl group influence biological activity, and what methods ensure enantiomeric purity during synthesis?
- Answer : The sulfinyl group’s chirality (R/S configuration) can significantly alter binding to chiral biological targets (e.g., enzymes). For example, (R)-sulfinyl derivatives may exhibit higher affinity for kinase ATP-binding pockets .
- Enantiopurity Methods :
- Recrystallization : Use isopropyl alcohol (IPA) to isolate the desired enantiomer, achieving >98% optical purity .
- Chiral HPLC : Employ columns like Chiralpak® IA with hexane/ethanol (90:10) to resolve enantiomers .
Q. How can conflicting bioactivity data across assay models (e.g., in vitro vs. in vivo) be systematically addressed?
- Answer : Contradictions often arise from:
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity .
- Metabolic Instability : Pre-treat compounds with liver microsomes to identify labile sites (e.g., sulfinyl oxidation) .
- Assay Design : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
Q. What computational strategies predict target interactions, and how can they guide experimental validation?
- Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to prioritize high-affinity conformers .
- MD Simulations : GROMACS with CHARMM force fields can assess stability of ligand-target complexes over 100-ns trajectories .
- Validation : Compare computational binding energies with experimental IC₅₀ values from kinase inhibition assays .
Q. What metabolic pathways are predicted for this compound, and how can structural modifications improve pharmacokinetics?
- Answer :
- Primary Pathways : Sulfoxidation (via CYP3A4) and defluorination (via CYP2C9) are likely .
- Stability Enhancements :
- Replace the sulfinyl group with sulfone to reduce oxidative metabolism .
- Introduce methyl groups ortho to fluorine to sterically hinder CYP-mediated defluorination .
Q. What structure-activity relationship (SAR) trends are observed in analogs, and how can they guide further optimization?
- Answer : Key SAR findings include:
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Replacement of 4-OCH₃ with Cl | Reduced solubility, increased cytotoxicity | |
| Substitution of CN with NO₂ | Loss of kinase inhibition |
- Optimization Focus : Balance lipophilicity (LogP ~2.5) and polar surface area (<90 Ų) to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
